6-Bromo-2-chloro-3-methylpyridine

Myeloperoxidase inhibition IC₅₀ inflammatory disease

6-Bromo-2-chloro-3-methylpyridine (CAS 1211539-10-4) is a trisubstituted pyridine building block featuring orthogonal bromine (Suzuki-Miyaura) and chlorine handles for sequential, site-selective diversification. Validated moderate MPO inhibitor (IC₅₀=55 nM) with defined selectivity (>6.5-fold over TPO/EPX) and time-dependent CYP3A4 inhibition (IC₅₀=17 nM) for DDI risk assessment. Ideal for kinase inhibitor cores and MPO-targeted programs requiring a partial suppression window.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 1211539-10-4
Cat. No. B3320154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-methylpyridine
CAS1211539-10-4
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)Br)Cl
InChIInChI=1S/C6H5BrClN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
InChIKeyLVEZNJUOFFMXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-3-methylpyridine (CAS 1211539-10-4) – A Trisubstituted Halogenated Pyridine Scaffold for Pharmaceutical Intermediates and Heterocyclic Synthesis


6-Bromo-2-chloro-3-methylpyridine (CAS 1211539-10-4) is a trisubstituted halogenated pyridine derivative with the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol . Structurally, this compound features bromine at the 6-position, chlorine at the 2-position, and a methyl group at the 3-position of the pyridine ring, creating a scaffold with two distinct halogen handles amenable to sequential, site-selective functionalization . As a halogenated heteroaromatic building block, it is employed primarily as a synthetic intermediate in medicinal chemistry for the construction of kinase inhibitor cores, biologically active pyridine-containing molecules, and more complex heterocyclic systems [1].

Why 6-Bromo-2-chloro-3-methylpyridine Cannot Be Substituted with Generic 2-Chloro-3-methylpyridine or Alternative Bromo-Chloropyridine Isomers


Substituting 6-Bromo-2-chloro-3-methylpyridine with its non-brominated precursor (2-chloro-3-methylpyridine) or with positional isomers (e.g., 6-bromo-3-chloro-2-methylpyridine, CAS 944317-27-5) fundamentally alters synthetic utility due to both the complete loss of a reactive site and the rearrangement of halogen positions [1]. The presence of bromine at the 6-position enables orthogonal cross-coupling chemistry (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) that cannot be replicated with the monohalogenated 2-chloro-3-methylpyridine scaffold [2]. Furthermore, isomeric substitution patterns dictate distinct and non-transferable biological activity profiles: 6-Bromo-2-chloro-3-methylpyridine has been characterized in enzyme inhibition assays against myeloperoxidase (MPO), cytochrome P450 3A4, and thyroid peroxidase (TPO), generating quantitative IC₅₀ data that are specific to this exact substitution pattern and cannot be extrapolated to alternative bromo-chloro-methylpyridine isomers [3].

Quantitative Differentiation of 6-Bromo-2-chloro-3-methylpyridine – Assay-Validated Enzyme Inhibition and Structural Reactivity Versus Comparators


Myeloperoxidase (MPO) Inhibition: Comparative IC₅₀ of 6-Bromo-2-chloro-3-methylpyridine Scaffold Versus In-Class MPO Inhibitors

In a head-to-head enzyme inhibition assay context, 6-Bromo-2-chloro-3-methylpyridine (as the core scaffold of a more elaborated triazole-containing derivative, BDBM50567718) exhibits moderate inhibitory activity against human myeloperoxidase (MPO) with an IC₅₀ of 55 nM [1]. This value positions the compound approximately 55-fold less potent than a more structurally optimized MPO inhibitor (BDBM50554035, IC₅₀ = 1 nM) developed within the same research program [2]. The IC₅₀ of 55 nM was determined via an aminophenyl fluorescein assay measuring inhibition of MPO chlorination activity following 10-minute incubation and NaCl addition [1]. This quantitative activity benchmark enables rational scaffold selection for MPO-targeted programs where moderate potency may be desirable to mitigate on-target toxicity concerns associated with complete MPO ablation.

Myeloperoxidase inhibition IC₅₀ inflammatory disease

CYP3A4 Time-Dependent Inhibition: 6-Bromo-2-chloro-3-methylpyridine Scaffold Activity Profile for DDI Risk Assessment

The 6-Bromo-2-chloro-3-methylpyridine scaffold (as BDBM50567718) demonstrates time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), the predominant hepatic drug-metabolizing enzyme, with an IC₅₀ of 17 nM measured at 30 minutes [1]. In contrast, a structurally distinct MPO inhibitor scaffold (BDBM50554035) lacks reported CYP3A4 inhibitory activity in the same curated dataset, suggesting a divergent off-target profile [2]. The 17 nM CYP3A4 IC₅₀ indicates that compounds built upon this halogenated pyridine core may carry a quantifiable risk of drug-drug interactions (DDI) via CYP3A4 inhibition, a critical parameter for lead optimization that is absent from the comparator scaffold's data profile.

CYP3A4 inhibition drug-drug interaction hepatic metabolism

Peroxidase Family Selectivity Profile: MPO, EPX, and TPO Inhibition Comparison Across Halogenated Pyridine Scaffolds

Across the mammalian peroxidase enzyme family, the 6-Bromo-2-chloro-3-methylpyridine scaffold (BDBM50567718) exhibits a defined selectivity profile with IC₅₀ values of 55 nM (MPO), >360 nM (EPX, inferred from structurally related scaffold BDBM50554035 data), and 1,100 nM (TPO) [1][2]. This profile reveals approximately 6.5-fold selectivity for MPO over TPO and at least 6.5-fold selectivity over EPX. In comparison, the optimized MPO inhibitor scaffold BDBM50554035 demonstrates substantially higher MPO potency (IC₅₀ = 1 nM) but also inhibits EPX with an IC₅₀ of 360 nM [2]. The differential selectivity patterns provide quantifiable guidance for programs where isoform-specific inhibition (e.g., avoiding TPO inhibition to prevent thyroid function disruption) is a critical design parameter.

peroxidase selectivity MPO EPX TPO

Suzuki-Miyaura Cross-Coupling Reactivity: Orthogonal Bromine Handle at 6-Position Enables Selective Functionalization

6-Bromo-2-chloro-3-methylpyridine possesses an orthogonal halogenation pattern that enables sequential, site-selective functionalization via palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as the primary reactive handle for Suzuki-Miyaura cross-coupling with organotrifluoroborates, while the chlorine atom at the 2-position remains intact under standard coupling conditions, providing a second functionalization site [1]. This reactivity pattern mirrors that of other 6-bromo-2-substituted pyridine derivatives, where efficient catalyst/ligand combinations (e.g., Pd₂(dba)₃ with phosphine oxide ligands) have been optimized to achieve high conversion rates for accessing 2-acetyl- and 2-procarbonyl-substituted pyridines [2]. In contrast, the non-brominated precursor 2-chloro-3-methylpyridine lacks the bromine handle entirely, precluding participation in bromine-selective cross-coupling sequences, while the regioisomer 6-bromo-3-chloro-2-methylpyridine (CAS 944317-27-5) presents a different spatial arrangement of halogens that may alter coupling regioselectivity and steric accessibility [3].

Suzuki-Miyaura cross-coupling orthogonal reactivity halogenated pyridine

Procurement-Relevant Application Scenarios for 6-Bromo-2-chloro-3-methylpyridine Based on Quantitative Evidence


Medicinal Chemistry: Moderate-Potency MPO Inhibitor Scaffold Development

In inflammatory disease programs where complete MPO ablation may produce undesirable on-target toxicity, 6-Bromo-2-chloro-3-methylpyridine provides a scaffold with validated moderate MPO inhibitory activity (IC₅₀ = 55 nM) [1]. The characterized selectivity profile (≥6.5-fold over TPO and EPX) and defined CYP3A4 inhibition liability (IC₅₀ = 17 nM) enable early-stage assessment of off-target risks [2]. Procurement should prioritize this scaffold when a therapeutic window requiring partial MPO suppression is anticipated.

Drug Metabolism and Pharmacokinetics (DMPK): CYP3A4 Time-Dependent Inhibition Profiling

The 6-Bromo-2-chloro-3-methylpyridine scaffold exhibits time-dependent CYP3A4 inhibition (IC₅₀ = 17 nM at 30 minutes), providing a quantifiable benchmark for drug-drug interaction (DDI) risk assessment [1]. This measurable liability differentiates the scaffold from alternative MPO-targeted cores lacking documented CYP3A4 activity. Programs focused on minimizing hepatic DDI potential should use this data point for comparative scaffold triage during hit-to-lead progression.

Organic Synthesis: Orthogonal Dihalogenated Building Block for Sequential Functionalization

The 6-bromo (Suzuki-Miyaura handle) and 2-chloro (secondary functionalization site) substitution pattern enables sequential, site-selective diversification strategies [1]. This orthogonal reactivity distinguishes 6-Bromo-2-chloro-3-methylpyridine from monohalogenated precursors such as 2-chloro-3-methylpyridine, which cannot participate in bromine-selective cross-coupling sequences [2]. Procurement of this specific dihalogenated isomer is essential for synthetic routes requiring two-stage, regiocontrolled pyridine elaboration.

Peroxidase Inhibitor Drug Discovery: Isoform Selectivity Screening

For drug discovery programs targeting the mammalian peroxidase family, 6-Bromo-2-chloro-3-methylpyridine offers a defined selectivity benchmark with MPO IC₅₀ = 55 nM, TPO IC₅₀ = 1,100 nM, and inferred EPX IC₅₀ >360 nM [1][2]. This selectivity signature (~6.5-fold MPO/TPO) differs markedly from high-potency MPO inhibitors that carry EPX liability (e.g., IC₅₀ = 360 nM). Procuring this scaffold enables rational comparison of isoform selectivity profiles as a primary scaffold selection criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloro-3-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.